molecular formula C18H17N3O2 B11603621 (4E)-4-{[(3-methoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3-methoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11603621
M. Wt: 307.3 g/mol
InChI Key: MWUWXPKNKXLORV-UHFFFAOYSA-N
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Description

(4E)-4-{[(3-METHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(3-METHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-methoxyaniline with an appropriate aldehyde, followed by cyclization with a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(3-METHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4E)-4-{[(3-METHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (4E)-4-{[(3-METHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-{[(3-METHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

4-[(3-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H17N3O2/c1-13-17(12-19-14-7-6-10-16(11-14)23-2)18(22)21(20-13)15-8-4-3-5-9-15/h3-12,20H,1-2H3

InChI Key

MWUWXPKNKXLORV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=CC=C3)OC

Origin of Product

United States

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